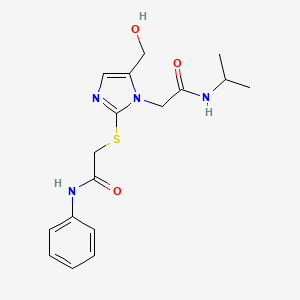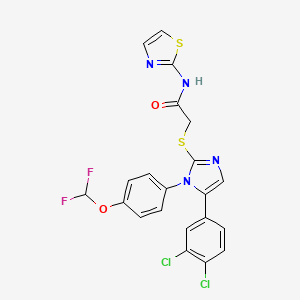![molecular formula C18H21N3O2 B2433914 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide CAS No. 462068-82-2](/img/structure/B2433914.png)
4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common feature in many pharmaceuticals and biologically active compounds . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR and mass spectrometry . The presence of aromatic rings, amide linkages, and a tert-butyl group would be evident in the spectroscopic data .Chemical Reactions Analysis
As an organic compound containing an amide linkage, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The tert-butyl group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of polar groups like the amide could make the compound more soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Chemosensor for Ba2+ Ion Detection
4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide has been utilized as a chemosensor for selective detection of Ba2+ ions. A study demonstrates its high selectivity and sensitivity, making it a valuable tool for live cell imaging in MCF-7 cells. It operates through an intramolecular charge transfer mechanism, confirmed by DFT studies (Ravichandiran et al., 2019).
Synthesis and Properties of Polyamides
This compound has been pivotal in the synthesis and study of ortho-linked polyamides, derived from bis(ether-carboxylic acid) or bis(ether amine). These polyamides exhibit high solubility, thermal stability, and are used to create transparent, flexible films. They have significant applications due to their thermal stability and noncrystalline nature (Hsiao, Yang, & Chen, 2000).
Antifungal Activity Studies
Compounds structurally similar to 4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide have been investigated for their antifungal properties. These studies demonstrate effective inhibition against fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, providing a potential avenue for developing new antifungal agents (Ienascu et al., 2018).
Applications in Synthetic Organic Chemistry
This compound also serves as a versatile building block in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. The tert-butyloxycarbonylazo group enables the generation of aryl radicals, useful in various reactions including oxygenation and halogenation (Jasch, Höfling, & Heinrich, 2012).
Urease Inhibition and Biological Activity
The compound has been studied for its role in synthesizing derivatives that show potent urease inhibition and biological activity, indicating its potential in pharmacology and drug development (Ahmad et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butyl-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)14-8-4-12(5-9-14)16(22)20-15-10-6-13(7-11-15)17(23)21-19/h4-11H,19H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXFZWBARWOLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2433832.png)
![2-[[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2433833.png)
![4-Fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B2433836.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2433838.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2433840.png)
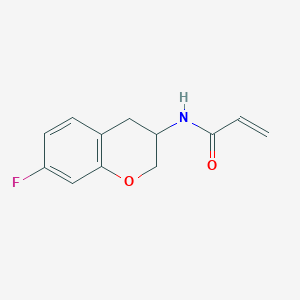
![N-(2-methylprop-2-en-1-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2433843.png)
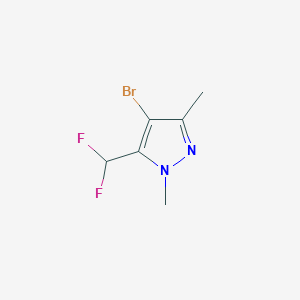

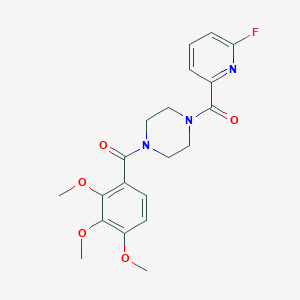

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2433850.png)
